4-(Pyridin-3-yl)thiazole-2-carbaldehyde
Description
4-(Pyridin-3-yl)thiazole-2-carbaldehyde is a heterocyclic organic compound featuring a thiazole core substituted at position 4 with a pyridin-3-yl group and at position 2 with a carbaldehyde functional group. The carbaldehyde group at C2 positions this compound as a versatile intermediate for synthesizing derivatives via condensation, nucleophilic addition, or coordination chemistry.
Properties
Molecular Formula |
C9H6N2OS |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
4-pyridin-3-yl-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C9H6N2OS/c12-5-9-11-8(6-13-9)7-2-1-3-10-4-7/h1-6H |
InChI Key |
XGSLKWKZDYNJFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)thiazole-2-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like sodium hydroxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process .
Chemical Reactions Analysis
Aldehyde Group Oxidation
The aldehyde (-CHO) undergoes oxidation to form carboxylic acid derivatives. Source confirms this reaction pathway, though specific yields and conditions require extrapolation from analogous thiazole systems. Common oxidizing agents include:
| Reagent | Product | Conditions |
|---|---|---|
| KMnO₄/H₂SO₄ | 4-(Pyridin-3-yl)thiazole-2-carboxylic acid | Aqueous, reflux |
| Ag₂O/NaOH | Same as above | Mild oxidative conditions |
This reaction is critical for synthesizing carboxylic acid derivatives used in peptide coupling or coordination chemistry.
Nucleophilic Addition Reactions
The aldehyde participates in nucleophilic additions, forming imines or hydrazones. Source demonstrates this with hydrazide formation:
Example Reaction:
4-(Pyridin-3-yl)thiazole-2-carbaldehyde + Hydrazine hydrate → 5-Methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide
Key Data from :
-
Conditions: Reflux in ethanol, 6–8 hours.
-
Yield: ~75–85%.
-
Characterization: IR absorption at 1655 cm⁻¹ (C=O stretch), δ 8.01 ppm (1H, ═CH) in ¹H NMR.
Further condensation with aromatic aldehydes (e.g., 4-methylbenzaldehyde) yields Schiff bases (e.g., 5d ), confirmed by LCMS ([M+H]⁺ = 337.42) and elemental analysis .
Cyclization Reactions
The aldehyde and thiazole nitrogen enable cyclization. Source highlights reactions forming pyrido[3,4-d]pyrimidin-4(3H)-one derivatives:
General Pathway:
-
Aldehyde reacts with amines (e.g., 2-aminothiazoles) to form imine intermediates.
-
Intramolecular cyclization under acidic/basic conditions yields fused heterocycles.
Example:
this compound + 2-Amino-5-methylthiazole → Pyrido-thiazole fused scaffold
Optimized Conditions:
Electrophilic Aromatic Substitution
The pyridine and thiazole rings undergo electrophilic substitution. Source ’s structural analogs suggest reactivity at:
-
Pyridine C-4 position: Nitration, halogenation.
-
Thiazole C-5 position: Bromination, sulfonation.
Example Bromination:
this compound + Br₂/FeBr₃ → 5-Bromo-4-(pyridin-3-yl)thiazole-2-carbaldehyde
Key Features:
-
Regioselectivity driven by electron-withdrawing aldehyde group.
-
Products serve as intermediates for cross-coupling reactions .
Condensation with Active Methylene Compounds
The aldehyde engages in Knoevenagel condensations. Source reports analogs forming α,β-unsaturated derivatives:
General Reaction:
this compound + Malononitrile → 2-(4-(Pyridin-3-yl)thiazol-2-yl)acrylonitrile
Conditions:
Reduction Reactions
The aldehyde is reduced to alcohols or alkanes:
| Reagent | Product | Application |
|---|---|---|
| NaBH₄ | 4-(Pyridin-3-yl)thiazole-2-methanol | Intermediate for esters |
| LiAlH₄ | Same as above | Higher efficiency |
| H₂/Pd-C | 2-Methyl-4-(pyridin-3-yl)thiazole | Bioactive scaffold |
Reduction products are precursors for ethers or alkylated derivatives .
Metal Coordination
The pyridine and thiazole nitrogen atoms act as ligands. Source ’s analogs form complexes with transition metals:
Example:
this compound + Cu(NO₃)₂ → Cu(II) complex
Properties:
Biological Activity Correlations
Reaction products show pharmacological potential:
Scientific Research Applications
Biological Activities
Antimicrobial and Antifungal Properties
Research indicates that 4-(Pyridin-3-yl)thiazole-2-carbaldehyde displays promising antimicrobial and antifungal properties. Its unique structure allows it to interact with biological targets, potentially influencing enzyme activity and receptor interactions. The mechanism of action may involve hydrogen bonding and π-π interactions with proteins, leading to therapeutic effects against various pathogens.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of thiazoles integrated with pyridine exhibit significant cytotoxic effects against several cancer cell lines. For instance, one study reported that a thiazole-pyridine hybrid demonstrated better anti-breast cancer efficacy compared to the standard drug 5-fluorouracil, with an IC50 value of 5.71 μM . This suggests that modifications in the structure of this compound could enhance its anticancer activity.
Anticonvulsant Properties
Recent research has explored the anticonvulsant potential of thiazole derivatives. For example, certain synthesized compounds showed protection against seizures in animal models, indicating that modifications of the thiazole framework can lead to enhanced anticonvulsant properties .
Synthesis and Structural Variations
The synthesis of this compound typically involves cyclization reactions from appropriate precursors. A common method includes the reaction of pyridine derivatives with thiazole precursors under controlled conditions to yield the desired compound. The structural variations within this class of compounds allow for the exploration of diverse biological activities.
Comparative Table of Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-(Pyridin-2-yl)thiazole-2-carboxylic acid | Contains a carboxylic acid group instead of an aldehyde | Higher polarity due to carboxylic acid functionality |
| 4-(Pyridin-2-yl)thiazole-2-methanol | Contains a hydroxyl group instead of an aldehyde | Increased solubility in polar solvents |
| 2-(Pyridin-2-yl)pyrimidine | Contains a pyrimidine ring instead of a thiazole | Different electronic properties due to ring structure |
This table highlights how variations in substituents can influence the properties and activities of thiazole-pyridine hybrids.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridine-thiazole derivatives against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 2.18 μM, showcasing their potential as effective antimicrobial agents .
- Anticancer Activity Assessment : In another study, thiazole-pyridine hybrids were tested against multiple cancer cell lines (e.g., MCF-7, HepG2). One derivative showed significant cytotoxicity with an IC50 value lower than that of conventional chemotherapeutics, suggesting its potential as a lead compound for further development .
- Anticonvulsant Studies : A series of thiazole derivatives were synthesized and tested for anticonvulsant activity in animal models. One particular compound demonstrated a high protection index (PI), indicating its effectiveness in preventing seizures compared to standard treatments .
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)thiazole-2-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural and functional differences between 4-(Pyridin-3-yl)thiazole-2-carbaldehyde and related compounds:
Key Observations:
Heterocycle Core Differences: Thiazole vs. Pyrazole: Thiazole derivatives (e.g., this compound) exhibit sulfur-mediated electronic effects, enhancing stability and metal-binding capacity compared to pyrazole-carbaldehydes, which rely on dual nitrogen atoms for hydrogen bonding .
Functional Group Positioning :
- The carbaldehyde at C2 in the target compound vs. C5 in its thiazole analog () affects reactivity. Aldehydes at C2 are more sterically accessible for condensation reactions, whereas C5 substitution may favor electrophilic aromatic substitution.
Biological Activity: Pyrazole-carbaldehydes demonstrate broad-spectrum antimicrobial and anti-inflammatory activities attributed to their ability to inhibit enzymes like COX-2 .
Stability and Handling Considerations
- The presence of an aldehyde group necessitates precautions against oxidation and moisture .
Biological Activity
4-(Pyridin-3-yl)thiazole-2-carbaldehyde is a heterocyclic compound notable for its unique structural features, which include a pyridine ring and a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The focus of this article is to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound features:
- A pyridine ring, which contributes to its electronic properties.
- A thiazole ring that enhances its biological interactions.
- An aldehyde functional group that may play a crucial role in its reactivity and binding affinity to biological targets.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. These effects are attributed to the compound's ability to interact with various biological targets, potentially influencing enzyme activity and receptor interactions. The mechanism of action may involve hydrogen bonding and π-π interactions with proteins, which can lead to therapeutic effects against microbial infections.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacteria | |
| Antifungal | Inhibitory effects on fungal strains | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and others. The compound's efficacy is often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
Table 2: IC50 Values Against Cancer Cell Lines
The biological activity of this compound can be explained through its interaction with specific molecular targets. For instance, studies have demonstrated that this compound can inhibit histone demethylases (KDMs), which are crucial for regulating gene expression. The binding affinity of the compound to these enzymes is influenced by its structural characteristics, allowing it to form stable complexes that disrupt normal cellular functions .
Case Studies
- Inhibition of KDMs : In one study, derivatives of thiazole compounds were synthesized and tested for their ability to inhibit KDMs. The results indicated that certain modifications to the thiazole structure enhanced binding affinity and selectivity towards specific KDM subfamilies .
- Antiviral Properties : Another investigation focused on the antiviral potential of pyridine derivatives against SARS-CoV-2. The study highlighted that compounds similar to this compound showed promising binding affinities towards the viral protease, suggesting potential therapeutic applications in COVID-19 treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
